molecular formula C14H14N4O4S B5472885 2-imino-5-[2-(4-morpholinyl)-5-nitrobenzylidene]-1,3-thiazolidin-4-one

2-imino-5-[2-(4-morpholinyl)-5-nitrobenzylidene]-1,3-thiazolidin-4-one

Cat. No.: B5472885
M. Wt: 334.35 g/mol
InChI Key: MWKHZLAYQYFCJM-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compounds with similar structures, such as 2-imino-10-methyl-1-[2-(4-morpholinyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide , are often used in early discovery research . They are part of a collection of rare and unique chemicals .


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, similar compounds, such as 2-imino-2,5-dihydrofurans, have been synthesized through various methods, including one-step three-component condensation reactions .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its linear formula, CAS number, and molecular weight. For example, the compound 2-imino-10-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide has a linear formula of C20H22N6O2, a CAS number of 608494-74-2, and a molecular weight of 378.437 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its linear formula, CAS number, and molecular weight. For example, the compound 2-imino-10-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide has a linear formula of C20H22N6O2, a CAS number of 608494-74-2, and a molecular weight of 378.437 .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For instance, the compound 4-methyl-5-[(2Z)-2-{[4-(4-morpholinyl)phenyl]imino}-2,5-dihydro-4 is essential for the control of the cell cycle at the G1/S (start) and the G2/M (mitosis) transitions .

Properties

IUPAC Name

(5E)-2-amino-5-[(2-morpholin-4-yl-5-nitrophenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S/c15-14-16-13(19)12(23-14)8-9-7-10(18(20)21)1-2-11(9)17-3-5-22-6-4-17/h1-2,7-8H,3-6H2,(H2,15,16,19)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKHZLAYQYFCJM-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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